
1-Boc-4-(3-吡啶甲酰基)哌嗪
描述
1-Boc-4-(3-pyridinylcarbonyl)piperazine is a chemical compound with the molecular formula C15H21N3O3.
科学研究应用
1-Boc-4-(3-pyridinylcarbonyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various chemical products
作用机制
The Boc group (tert-butoxycarbonyl) in “1-Boc-4-(3-pyridinylcarbonyl)piperazine” is a common protecting group used in organic synthesis. It is often used in the preparation of amines and other sensitive compounds .
The pyridinylcarbonyl group in “1-Boc-4-(3-pyridinylcarbonyl)piperazine” is a type of aromatic heterocyclic compound. Pyridine derivatives are found in many natural and synthetic products, including vitamins, coenzymes, pharmaceuticals, and agrochemicals .
生化分析
Biochemical Properties
1-Boc-4-(3-pyridinylcarbonyl)piperazine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, thereby modulating their biochemical properties .
Cellular Effects
1-Boc-4-(3-pyridinylcarbonyl)piperazine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 1-Boc-4-(3-pyridinylcarbonyl)piperazine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-4-(3-pyridinylcarbonyl)piperazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 1-Boc-4-(3-pyridinylcarbonyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent .
Metabolic Pathways
1-Boc-4-(3-pyridinylcarbonyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s structure allows it to participate in biochemical reactions, modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-Boc-4-(3-pyridinylcarbonyl)piperazine within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy .
Subcellular Localization
1-Boc-4-(3-pyridinylcarbonyl)piperazine exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall biochemical effects .
准备方法
The synthesis of 1-Boc-4-(3-pyridinylcarbonyl)piperazine typically involves several key steps:
Starting Material: The synthesis begins with diethylamine.
Chlorination: Diethylamine reacts with a chlorinating agent to produce di(2-chloroethyl)amine.
Boc Protection: The intermediate is then protected with a tert-butoxycarbonyl (Boc) group.
Cyclization: Finally, the protected intermediate undergoes cyclization to form 1-Boc-4-(3-pyridinylcarbonyl)piperazine.
Industrial production methods often follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反应分析
1-Boc-4-(3-pyridinylcarbonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced under acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The Boc protecting group can be removed through hydrolysis, typically using acidic conditions.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-Boc-4-(3-pyridinylcarbonyl)piperazine can be compared with other similar compounds, such as:
1-Boc-piperazine: This compound lacks the pyridinylcarbonyl group, making it less versatile in certain synthetic applications.
1-Boc-4-benzylpiperazine: This compound has a benzyl group instead of a pyridinylcarbonyl group, which affects its reactivity and applications.
The uniqueness of 1-Boc-4-(3-pyridinylcarbonyl)piperazine lies in its combination of the Boc protecting group and the pyridinylcarbonyl group, providing a balance of stability and reactivity that is valuable in various chemical and biological applications.
属性
IUPAC Name |
tert-butyl 4-(pyridine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13(19)12-5-4-6-16-11-12/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHRIHCAJJGGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)
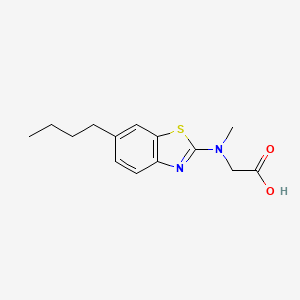
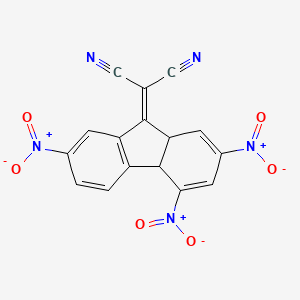
![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)
![Imidazo[1,2-c]pyrimidin-7-amine](/img/structure/B1396175.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)
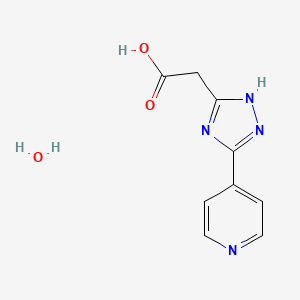
![N'-[1-Amino-1-m-tolylmethylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396181.png)

![Spiro[2.3]hexan-1-amine](/img/structure/B1396184.png)
![Spiro[2.3]hexan-4-amine](/img/structure/B1396185.png)
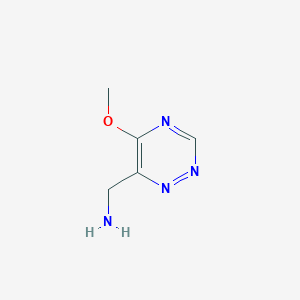
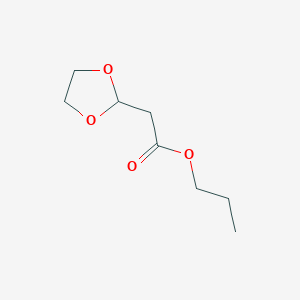
![Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-](/img/structure/B1396192.png)
